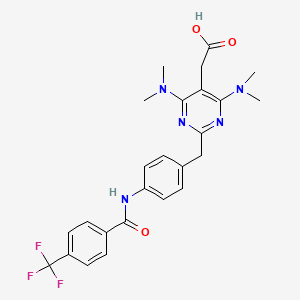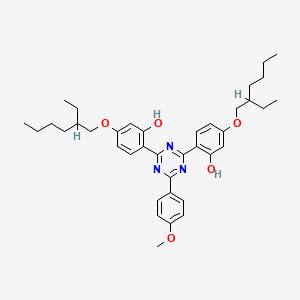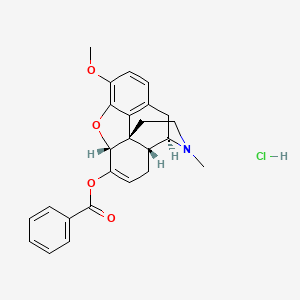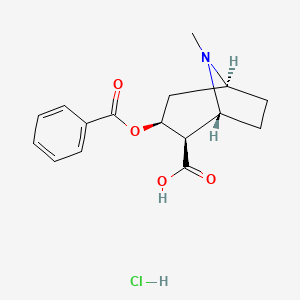
5-Pyrimidineacetic acid, 4,6-bis(dimethylamino)-2-((4-((4-(trifluoromethyl)benzoyl)amino)phenyl)methyl)-
Vue d'ensemble
Description
This compound, also known as AP-761, is a selective and potent CRTH2 antagonist . It has the molecular formula C25H26F3N5O3 and a molecular weight of 501.5 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid . The SMILES representation is CN©C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N©C)CC(=O)O .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 611.4±55.0 °C and a predicted density of 1.351±0.06 g/cm3 . It is soluble in DMSO and is typically stored at 4°C, protected from light . It has a predicted pKa of 3.20±0.10 .Applications De Recherche Scientifique
Asthma Treatment
BI-671800 is an antagonist of the PGD2 receptor, CRTH2 . Prostaglandin D2 (PGD2) stimulates bronchoconstriction and allergic airway inflammation in animal models . Inhibition of CRTH2 by BI-671800 may reduce airway inflammatory cells, IL -4, -5, -13 production, serum IgE and airway hyper reactivity .
Clinical Trials: In a randomized, double-blind, parallel arm study, adults with asthma (FEV 1 60-85% and ACQ >= 1.5) were enrolled to compare BI 671800 50, 200 or 400 mg bid with matching placebo bid or FP 110 µg bid for six weeks . The primary study outcome was change in trough FEV 1 . Treatment with BI 671800 was associated with a significant improvement in FEV 1 in controller-naïve patients with poorly-controlled asthma . BI 671800 was well tolerated at total daily doses up to 800 mg for 6 weeks .
Pharmacokinetics Study
The main objectives of a study were to investigate the basic pharmacokinetics of BI 671800, its major metabolite CD6384, and 14C-radioactivity, including mass balance, excretion pathways and metabolism following a single oral dose of 400 mg [14C]BI .
Mécanisme D'action
Target of Action
BI-671800 is a highly specific and potent antagonist of the chemoattractant receptor-homologous molecule on Th2 cells (DP2/CRTH2) . The primary target of BI-671800 is the prostaglandin D2 (PGD2) receptor, CRTH2 .
Mode of Action
BI-671800 interacts with its target, the CRTH2 receptor, by binding to it and inhibiting its function . This inhibition prevents the action of PGD2, a lipid mediator that stimulates bronchoconstriction and allergic airway inflammation .
Biochemical Pathways
The inhibition of CRTH2 by BI-671800 affects the biochemical pathway involving PGD2. This results in a reduction of airway inflammatory cells and the production of interleukins IL-4, IL-5, and IL-13. It also leads to a decrease in serum IgE levels and airway hyperreactivity .
Pharmacokinetics
Clinical trials have been conducted to investigate the safety, tolerability, and pharmacokinetics of bi-671800 in healthy volunteers following multiple oral administrations .
Result of Action
The inhibition of the CRTH2 receptor by BI-671800 leads to a significant improvement in FEV1 (forced expiratory volume in 1 second) in patients with poorly-controlled asthma . This indicates a reduction in airway constriction and inflammation, resulting in improved lung function.
Action Environment
The action of BI-671800 is influenced by the environment within the human body, particularly the presence of inflammation due to asthma or allergic rhinitis . The efficacy of BI-671800 may also be affected by other factors such as the patient’s overall health, other medications they may be taking, and individual variations in drug metabolism and response.
Propriétés
IUPAC Name |
2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSTBFUCNZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidineacetic acid, 4,6-bis(dimethylamino)-2-((4-((4-(trifluoromethyl)benzoyl)amino)phenyl)methyl)- | |
CAS RN |
1093108-50-9 | |
| Record name | BI-671800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-671800 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BI-671800 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BI 671800 interact with its target and what are the downstream effects?
A: BI 671800 acts as an antagonist of the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [, , ]. Prostaglandin D2 (PGD2) is known to stimulate bronchoconstriction and allergic airway inflammation. By blocking CRTH2, BI 671800 is hypothesized to reduce the recruitment and activation of inflammatory cells in the airways, including eosinophils, basophils, and Th2 lymphocytes [, ]. This, in turn, could lead to a decrease in the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, potentially mitigating airway hyperreactivity and inflammation associated with asthma [, ].
Q2: What is the impact of BI 671800 on lung function in individuals with asthma?
A: Studies have investigated the effects of BI 671800 on lung function, particularly in individuals with asthma. Research suggests that BI 671800, when administered to patients with poorly controlled asthma, leads to significant improvements in FEV1 (forced expiratory volume in 1 second), a key measure of lung function [, ]. This improvement was observed both in patients using BI 671800 as an add-on therapy to inhaled corticosteroids and as a sole controller in controller-naive patients [, ].
Q3: Are there any differences in BI 671800's efficacy depending on the time of administration?
A: A study exploring different dosing regimens of BI 671800 revealed no significant differences in its efficacy based on the time of administration []. Whether given as a single morning dose, a single evening dose, or twice daily, the compound did not demonstrate statistically significant improvements in lung function compared to a placebo [].
Q4: What is known about the safety and tolerability of BI 671800?
A: Across multiple studies, BI 671800 demonstrated a favorable safety and tolerability profile at various doses [, , ]. Importantly, no significant imbalances in adverse events, clinically relevant changes in vital signs, or abnormalities in laboratory assessments were observed compared to placebo groups [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














